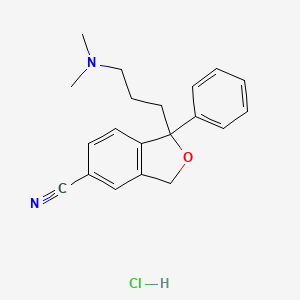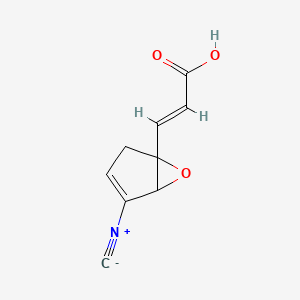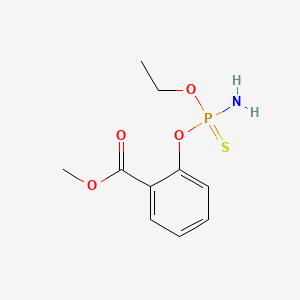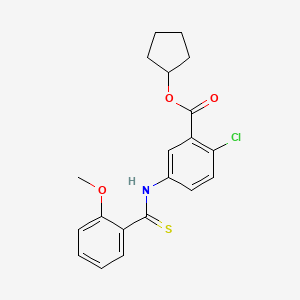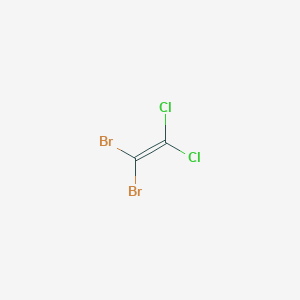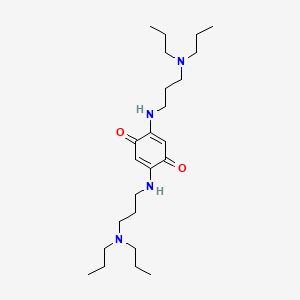
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)-: is a synthetic organic compound with the molecular formula C24H44N4O2. It belongs to the class of quinones, which are characterized by a fully conjugated cyclic dione structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- typically involves the reaction of p-benzoquinone with 3-(dipropylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials:
p-Benzoquinone and 3-(dipropylamino)propylamine.Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted quinone compounds .
科学研究应用
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. Additionally, the compound’s ability to interact with cellular proteins and enzymes may contribute to its biological activities .
相似化合物的比较
Similar Compounds
p-Benzoquinone: The parent compound, which lacks the dipropylamino groups.
2,5-Dimethyl-p-benzoquinone: A derivative with methyl groups instead of dipropylamino groups.
1,4-Naphthoquinone: A structurally similar compound with a naphthalene ring instead of a benzene ring.
Uniqueness
p-Benzoquinone, 2,5-bis((3-(dipropylamino)propyl)amino)- is unique due to the presence of the dipropylamino groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and potential biological activities compared to its simpler analogs .
属性
CAS 编号 |
113687-35-7 |
|---|---|
分子式 |
C24H44N4O2 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
2,5-bis[3-(dipropylamino)propylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H44N4O2/c1-5-13-27(14-6-2)17-9-11-25-21-19-24(30)22(20-23(21)29)26-12-10-18-28(15-7-3)16-8-4/h19-20,25-26H,5-18H2,1-4H3 |
InChI 键 |
NMTSAOSNTIQCEW-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCCNC1=CC(=O)C(=CC1=O)NCCCN(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



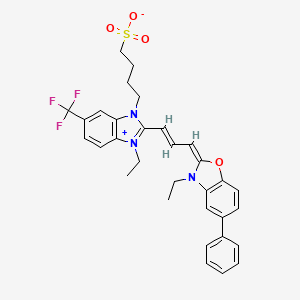
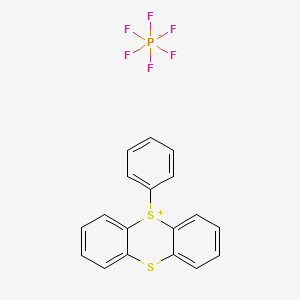

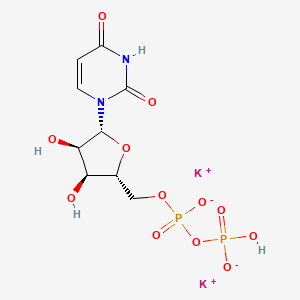
![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
